molecular formula C10H14FNO B13047779 (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B13047779
M. Wt: 183.22 g/mol
InChI Key: BXRKJXKPLDYYJH-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center at the first carbon, making it optically active. The presence of a fluorine atom and a methyl group on the aromatic ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-5-methylbenzaldehyde.

    Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon to achieve high yields.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving nucleophilic aromatic substitution with reagents like sodium methoxide.

Major Products

    Oxidation: Formation of 3-fluoro-5-methylbenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activity.

    1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL: Without the chiral center, leading to different stereochemical properties.

    1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Substitution of fluorine with chlorine, altering its reactivity and applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

BXRKJXKPLDYYJH-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

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